Confirmed HTS Inactivity Across Five Distinct Biological Targets Versus Active Benzofuran-3-carboxylate Analogs
In contrast to numerous benzofuran-3-carboxylate derivatives that exhibit measurable bioactivity (e.g., endothelin receptor antagonism in the nanomolar range [2]), this compound consistently yields an 'Inactive' outcome in four independent HTS assays. Specifically, it was tested and found inactive as: an activator of FBW7 E3 ligase (AID 1259310), an inhibitor of MITF (AID 1259374), an inhibitor of the TEAD-YAP interaction (AID 1259422), and an activator of GPR151 (AID 1508602). A fifth assay for ST2 (IL1RL1) inhibition (AID 1259354) returned an 'Inconclusive' result [1]. This multi-target inactivity profile is a quantifiable differentiator when a benzofuran carboxylate is required as a negative control for any of these specific screens.
| Evidence Dimension | HTS activity outcome (Active vs. Inactive) across five distinct protein targets |
|---|---|
| Target Compound Data | Inactive (4 assays) / Inconclusive (1 assay) |
| Comparator Or Baseline | Active benzofuran-3-carboxylate derivatives, e.g., compounds 29 and 30 in Cai et al. (2013) showing potent ET receptor inhibition higher than BQ123 [2] |
| Quantified Difference | Categorical difference: Inactive vs. Active; the comparator compounds exhibit nanomolar-level ET receptor antagonism while the target is inactive across all five screened targets. |
| Conditions | AlphaScreen biochemical assay (FBW7, MITF), luminescence cell-based assay (TEAD-YAP), cell-based assay (GPR151), and small-molecule inhibitor screening (ST2) |
Why This Matters
Procurement of a documented inactive benzofuran ensures experimental specificity; substituting an untested analog risks introducing off-target bioactivity that could invalidate control results.
- [1] PubChem. BioAssay Summary for CID 987915: Assay IDs 1259310, 1259354, 1259374, 1259422, 1508602. National Center for Biotechnology Information, 2025. View Source
- [2] Cai, J., Chen, J., Cao, M., Wang, P., Feng, C., Ji, M. Design, synthesis, and biological evaluation of benzofuran derivatives as ET receptor antagonists. Medicinal Chemistry Research 22, 5472–5480 (2013). View Source
